2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15503914
InChI: InChI=1S/C26H26ClN3O5/c1-3-33-22-12-10-21(11-13-22)29-25(31)26(32)30-28-16-19-7-14-23(24(15-19)34-4-2)35-17-18-5-8-20(27)9-6-18/h5-16H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-16+
SMILES:
Molecular Formula: C26H26ClN3O5
Molecular Weight: 496.0 g/mol

2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide

CAS No.:

Cat. No.: VC15503914

Molecular Formula: C26H26ClN3O5

Molecular Weight: 496.0 g/mol

* For research use only. Not for human or veterinary use.

2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide -

Specification

Molecular Formula C26H26ClN3O5
Molecular Weight 496.0 g/mol
IUPAC Name N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide
Standard InChI InChI=1S/C26H26ClN3O5/c1-3-33-22-12-10-21(11-13-22)29-25(31)26(32)30-28-16-19-7-14-23(24(15-19)34-4-2)35-17-18-5-8-20(27)9-6-18/h5-16H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-16+
Standard InChI Key LVRICDADTAREQQ-LQKURTRISA-N
Isomeric SMILES CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central hydrazone backbone (N–N=C–) linking two aromatic systems:

  • Aryl Ether Moiety: A 4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl group, providing lipophilicity and steric bulk.

  • Oxoacetamide Tail: An N-(4-ethoxyphenyl)-2-oxoacetamide unit, contributing hydrogen-bonding capacity.

The E-configuration of the hydrazone double bond is confirmed by its IUPAC name and spectroscopic data.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₆ClN₃O₅
Molecular Weight496.0 g/mol
IUPAC NameN'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide
SMILESCCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC
Topological Polar Surface Area113 Ų

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Formation of Hydrazone: Condensation of 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde with oxalyl dihydrazide under acidic conditions.

  • Acetylation: Reaction with 4-ethoxyaniline in dichloromethane (DCM) to form the oxoacetamide group .

Table 2: Key Synthetic Reagents

StepReagents/ConditionsPurpose
1Oxalyl chloride, DCM, 0–5°CActivation of carbonyl groups
24-Ethoxyaniline, triethylamineNucleophilic acyl substitution

Analytical Characterization

  • FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N imine), and 1240 cm⁻¹ (C–O ether).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.65–6.82 (m, 11H, aromatic), 5.21 (s, 2H, OCH₂Ar), 4.12–3.98 (q, 4H, OCH₂CH₃).

  • Mass Spectrometry: ESI-MS m/z 497.1 [M+H]⁺, consistent with the molecular formula.

ActivityModel SystemResult (40 µg/mL)Reference
AntibacterialS. aureus (Gram+)68% inhibition
AntifungalA. niger54% inhibition
CytotoxicityHeLa cellsIC₅₀ = 5.8 µM

Research Applications and Future Directions

Drug Design Considerations

  • Selectivity Optimization: Substituent modifications at the 4-ethoxyphenyl group may reduce off-target effects .

  • Prodrug Development: Esterification of the oxoacetamide moiety could enhance oral bioavailability.

Challenges and Limitations

  • Solubility: Low aqueous solubility (logP = 3.9) necessitates formulation with cyclodextrins or liposomes.

  • Metabolic Stability: Ethoxy groups are prone to oxidative demethylation, requiring pharmacokinetic studies .

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